molecular formula C25H25N3O3 B7697755 3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine

3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine

Cat. No.: B7697755
M. Wt: 415.5 g/mol
InChI Key: NBFRSZSOTRRAOI-UHFFFAOYSA-N
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Description

3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with methoxy and oxadiazole groups, along with tert-butylphenyl and methoxyphenyl moieties.

Preparation Methods

The synthesis of 3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization of the pyridine ring. One common synthetic route involves the reaction of 4-tert-butylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to yield the oxadiazole ring.

Chemical Reactions Analysis

3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and oxadiazole positions, using reagents such as halides or amines.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. Additionally, the methoxy and tert-butylphenyl groups contribute to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

When compared to similar compounds, such as 3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine, 3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine
  • 4-tert-Butylphenylboronic acid
  • 3-tert-Butylphenol

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity .

Properties

IUPAC Name

5-(4-tert-butylphenyl)-3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-25(2,3)18-10-6-17(7-11-18)23-27-22(28-31-23)20-14-15-21(26-24(20)30-5)16-8-12-19(29-4)13-9-16/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFRSZSOTRRAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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